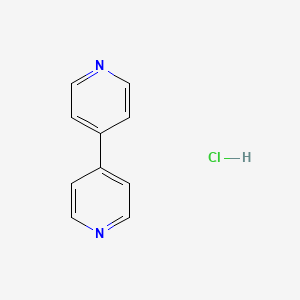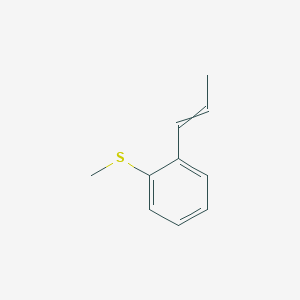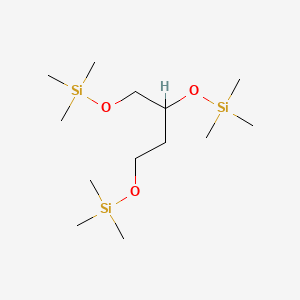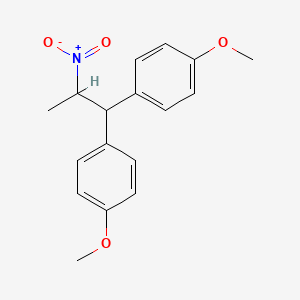
1,1'-(2-Nitropropylidene)bis(4-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) is an organic compound characterized by the presence of two methoxybenzene groups linked via a nitropropylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzaldehyde with nitropropane under basic conditions. The reaction proceeds through a condensation mechanism, forming the nitropropylidene linkage between the two aromatic rings. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) exerts its effects depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .
Comparación Con Compuestos Similares
1,1’-(1-Methylethylidene)bis(4-methoxybenzene): Similar structure but with a methylethylidene bridge instead of a nitropropylidene bridge.
1,1’-(2-Ethenetriyl)tris(4-methoxybenzene): Contains an ethenetriyl linkage with three methoxybenzene groups.
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: Features a diphenylethene core with methoxy substituents
Uniqueness: 1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) is unique due to the presence of the nitropropylidene bridge, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
34197-26-7 |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
1-methoxy-4-[1-(4-methoxyphenyl)-2-nitropropyl]benzene |
InChI |
InChI=1S/C17H19NO4/c1-12(18(19)20)17(13-4-8-15(21-2)9-5-13)14-6-10-16(22-3)11-7-14/h4-12,17H,1-3H3 |
Clave InChI |
PFPRAVYUXJWMGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






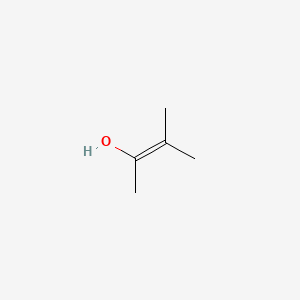
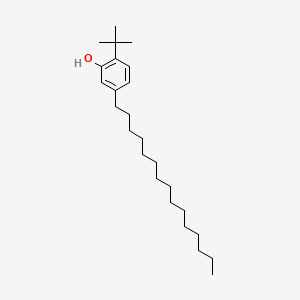
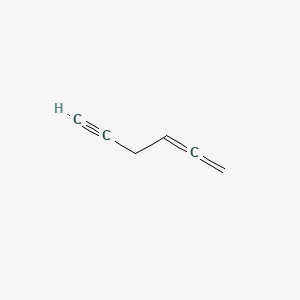
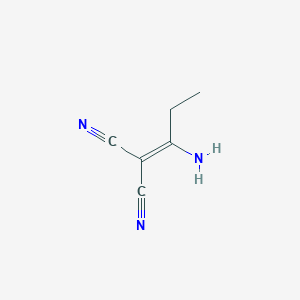

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
